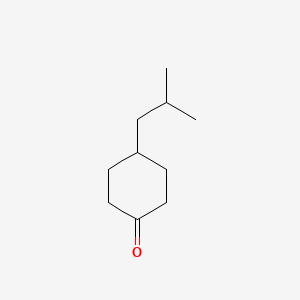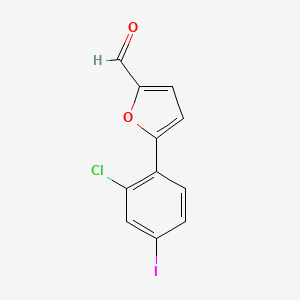![molecular formula C10H12ClN B14884988 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Wolff-Kishner reduction of 2-benzylidene-1-tetralone, which yields the desired cyclopropane-fused product . The reaction conditions often include the use of hydrazine and a strong base, such as potassium hydroxide, under high temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane or isoquinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound has a similar cyclopropane ring fused to a naphthalene moiety.
1a,2,3,3a,4,5,6,7b-Octahydro-1H-cyclopropa[a]naphthalene: Another related compound with a more saturated structure.
Uniqueness
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is unique due to its specific fusion of a cyclopropane ring to an isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)6-11-10-5-9(8)10;/h1-4,9-11H,5-6H2;1H |
InChIキー |
UBQSANGLNBVOHC-UHFFFAOYSA-N |
正規SMILES |
C1C2C1NCC3=CC=CC=C23.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


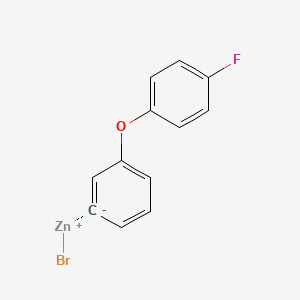

![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
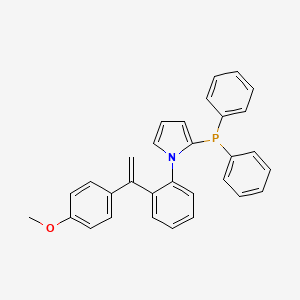


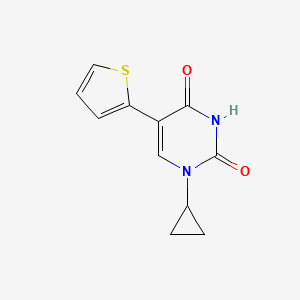
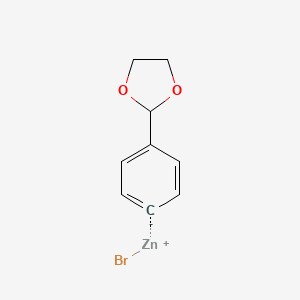
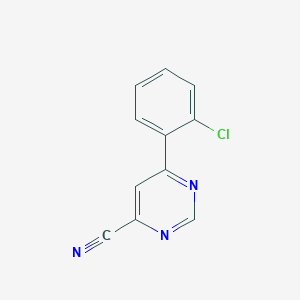
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
